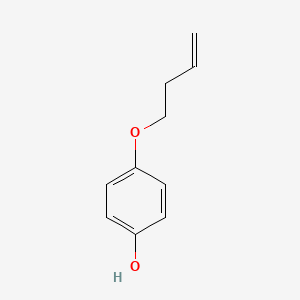
4-But-3-enoxyphenol
Cat. No. B1396575
Key on ui cas rn:
118909-86-7
M. Wt: 164.2 g/mol
InChI Key: BKQYNWJOMDZBMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07153517B2
Procedure details


In a three-necked flask equipped with a dropping funnel, a mixture composed of potassium hydroxide (27 mmol) and hydroquinone (45 mmol) is dissolved in 400 ml of absolute ethanol by heating. Add 4-bromo-1-butene (Aldrich) (18 mmol) dropwise. Maintain at reflux for 4 hours. After being cooled and filtered the solvent is evaporated. The mixture is taken up in a solution of ice-cold water. That dissolves a part of the hydroquinone and leads to the appearance of a precipitate containing the desired product. Extract the product with ether. After three washings with water, the organic phase is dried over sodium sulfate then the solvent is evaporated. The phenyl is purified by chromatography on silica gel (eluent: heptane-ether 5/5). The yield of the reaction is of the order of 50%.



Identifiers


|
REACTION_CXSMILES
|
[OH-].[K+].[C:3]1([CH:10]=[CH:9][C:7]([OH:8])=[CH:6][CH:5]=1)[OH:4].Br[CH2:12][CH2:13][CH:14]=[CH2:15]>C(O)C>[CH2:15]([O:4][C:3]1[CH:10]=[CH:9][C:7]([OH:8])=[CH:6][CH:5]=1)[CH2:14][CH:13]=[CH2:12] |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
27 mmol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
Step Two
|
Name
|
|
|
Quantity
|
45 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C1(O)=CC=C(O)C=C1
|
Step Three
|
Name
|
|
|
Quantity
|
18 mmol
|
|
Type
|
reactant
|
|
Smiles
|
BrCCC=C
|
Step Four
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
In a three-necked flask equipped with a dropping funnel
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
by heating
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Maintain
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 4 hours
|
|
Duration
|
4 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After being cooled
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered the solvent
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is evaporated
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
That dissolves a part of the hydroquinone
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
containing the desired product
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
Extract the product with ether
|
WASH
|
Type
|
WASH
|
|
Details
|
After three washings with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the organic phase is dried over sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent is evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The phenyl is purified by chromatography on silica gel (eluent: heptane-ether 5/5)
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(CC=C)OC1=CC=C(C=C1)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

